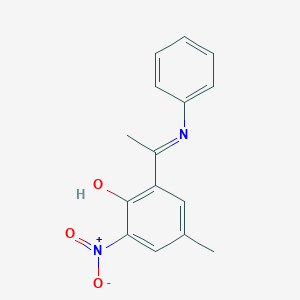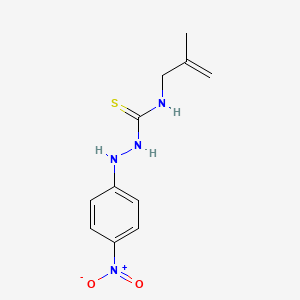
N-(2-Methylprop-2-en-1-yl)-2-(4-nitrophenyl)hydrazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methylprop-2-en-1-yl)-2-(4-nitrophenyl)hydrazine-1-carbothioamide: is a synthetic organic compound that belongs to the class of hydrazine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylprop-2-en-1-yl)-2-(4-nitrophenyl)hydrazine-1-carbothioamide typically involves the reaction of 4-nitrophenylhydrazine with an appropriate isothiocyanate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding azo or azoxy compounds.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydrazine and carbothioamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or iron powder in acidic conditions are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted hydrazine or carbothioamide derivatives.
Applications De Recherche Scientifique
N-(2-Methylprop-2-en-1-yl)-2-(4-nitrophenyl)hydrazine-1-carbothioamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Methylprop-2-en-1-yl)-2-(4-nitrophenyl)hydrazine-1-carbothioamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes, disrupting their function. If it has anticancer properties, it could interfere with cellular signaling pathways or DNA replication in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Methylprop-2-en-1-yl)-2-(4-aminophenyl)hydrazine-1-carbothioamide: Similar structure but with an amino group instead of a nitro group.
N-(2-Methylprop-2-en-1-yl)-2-(4-nitrophenyl)hydrazine-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
Uniqueness
The presence of the nitro group in N-(2-Methylprop-2-en-1-yl)-2-(4-nitrophenyl)hydrazine-1-carbothioamide can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs.
Propriétés
Numéro CAS |
113575-78-3 |
|---|---|
Formule moléculaire |
C11H14N4O2S |
Poids moléculaire |
266.32 g/mol |
Nom IUPAC |
1-(2-methylprop-2-enyl)-3-(4-nitroanilino)thiourea |
InChI |
InChI=1S/C11H14N4O2S/c1-8(2)7-12-11(18)14-13-9-3-5-10(6-4-9)15(16)17/h3-6,13H,1,7H2,2H3,(H2,12,14,18) |
Clé InChI |
ZKSKXCDPOOMVKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CNC(=S)NNC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


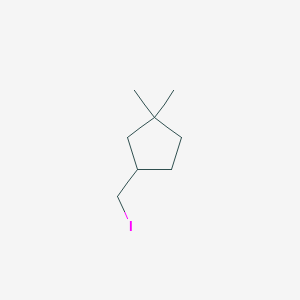

![6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol](/img/structure/B14310858.png)
stannane](/img/structure/B14310872.png)

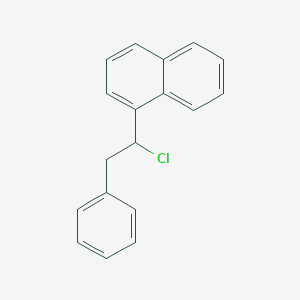
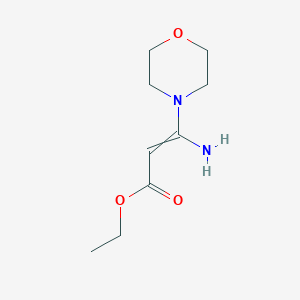
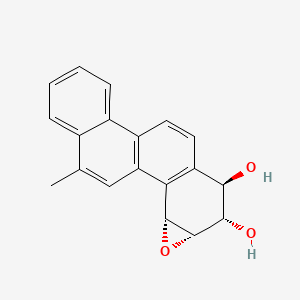
![5-[5-(Propan-2-yl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]pentanamide](/img/structure/B14310906.png)

![[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile](/img/structure/B14310915.png)
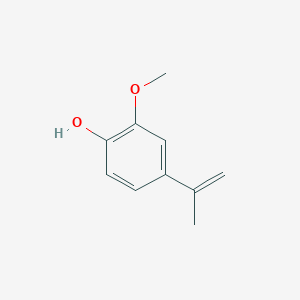
![[1-(2-Chloroethyl)-1H-imidazol-4-yl]methanol](/img/structure/B14310945.png)
